Tetrahydro-4'H-spiro[cyclopentane-1,3'-pyrrolo[1,2-a]pyrazine]-1',4'(2'H)-dione
Overview
Description
Tetrahydro-4’H-spiro[cyclopentane-1,3’-pyrrolo[1,2-a]pyrazine]-1’,4’(2’H)-dione is a nitrogen-containing heterocyclic compound. This compound features a unique spiro structure, which includes a cyclopentane ring fused to a pyrrolo[1,2-a]pyrazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-4’H-spiro[cyclopentane-1,3’-pyrrolo[1,2-a]pyrazine]-1’,4’(2’H)-dione typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a cyclopentanone derivative with a pyrrolo[1,2-a]pyrazine precursor can yield the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-4’H-spiro[cyclopentane-1,3’-pyrrolo[1,2-a]pyrazine]-1’,4’(2’H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a range of derivatives with potential biological activities .
Scientific Research Applications
Tetrahydro-4’H-spiro[cyclopentane-1,3’-pyrrolo[1,2-a]pyrazine]-1’,4’(2’H)-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Tetrahydro-4’H-spiro[cyclopentane-1,3’-pyrrolo[1,2-a]pyrazine]-1’,4’(2’H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tetrahydro-4’H-spiro[cyclopentane-1,3’-pyrrolo[1,2-a]pyrazine]-1’,4’(2’H)-dione include other pyrrolo[1,2-a]pyrazine derivatives, such as:
- 3’,4’-Dihydro-2’H-spiro[cyclopentane-1,1’-pyrrolo[1,2-a]pyrazine]
- 1’,4’-Dihydro-2’H-spiro[cyclopentane-1,1’-pyrrolo[1,2-a]pyrazine]
- 5H-pyrrolo[2,3-b]pyrazine derivatives
Uniqueness
What sets Tetrahydro-4’H-spiro[cyclopentane-1,3’-pyrrolo[1,2-a]pyrazine]-1’,4’(2’H)-dione apart is its specific spiro structure, which imparts unique biological activities and chemical reactivity. This structural feature makes it a valuable scaffold for the development of new compounds with diverse applications .
Properties
IUPAC Name |
spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopentane]-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-9-8-4-3-7-13(8)10(15)11(12-9)5-1-2-6-11/h8H,1-7H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIJIOOZMMOXIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N3CCCC3C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701145399 | |
Record name | Tetrahydrospiro[cyclopentane-1,3′(2′H)-pyrrolo[1,2-a]pyrazine]-1′,4′-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701145399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106025-30-3 | |
Record name | Tetrahydrospiro[cyclopentane-1,3′(2′H)-pyrrolo[1,2-a]pyrazine]-1′,4′-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106025-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrospiro[cyclopentane-1,3′(2′H)-pyrrolo[1,2-a]pyrazine]-1′,4′-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701145399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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